molecular formula C20H17BrN2O6 B4584650 N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}-beta-alanine

N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}-beta-alanine

Cat. No. B4584650
M. Wt: 461.3 g/mol
InChI Key: HTYYOOHBTVRZKK-OQLLNIDSSA-N
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Description

The compound belongs to a class of compounds characterized by complex molecular structures incorporating elements like benzodioxol, bromobenzoyl groups, and beta-alanine. These components suggest a compound with potential for varied chemical reactions, physical properties, and applications in materials science, medicinal chemistry, and more, excluding its use as a drug or its pharmacological effects.

Synthesis Analysis

Synthetic approaches to similar complex molecules often involve multi-step reactions, including coupling reactions, esterification, and protection-deprotection strategies. For example, the synthesis of N-ortho-ferrocenyl benzoyl amino acid esters involves coupling ortho-ferrocenyl benzoic acid to various amino acid ethyl esters, demonstrating the versatility and complexity of synthesizing such compounds (Savage et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds akin to the target molecule is characterized by X-ray crystallography and NMR spectroscopy, revealing details about the molecular geometry, electronic distribution, and conformational dynamics. The X-ray crystal structure of related compounds can provide insights into the spatial arrangement of atoms, which is crucial for understanding the compound's reactivity and properties (Savage et al., 2006).

Chemical Reactions and Properties

Compounds with such structural features can participate in a variety of chemical reactions, including conjugate addition, nucleophilic substitution, and cycloaddition. These reactions are fundamental for further functionalization or modification of the molecule, impacting its physical and chemical properties significantly. The reactivity towards different reagents and conditions can elucidate the compound's chemical behavior and potential applications (Gawandi et al., 2004).

Scientific Research Applications

GPIIb/IIIa Integrin Antagonists Development

The compound is part of a broader class of molecules studied for their role as GPIIb/IIIa integrin antagonists, demonstrating potential in antithrombotic treatment. A study highlighted the development of ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, showing significant in vitro and in vivo human platelet aggregation inhibitory activity. This research suggests the molecule's potential therapeutic applications, particularly in acute antithrombotic treatments due to its fast onset and relatively short duration of action after oral administration (Hayashi et al., 1998).

Polymer Complexes and Cancer Research

Another study involved the synthesis of novel ligands for the preparation of polymeric complexes with potential applications in cancer research. Spectroscopic studies of supramolecular copper(II) polymeric complexes of biologically active monomers derived from novel sulfa drugs were conducted, revealing that these complexes could bind with cancer-related receptors, indicating a promising direction for therapeutic applications (El-Sonbati et al., 2018).

Solid Phase Synthesis of Peptoids

Research into the solid-phase synthesis of peptoids, specifically N-substituted-β-aminopropionic acid oligomers, showcases the relevance of such compounds in developing peptidomimetics. These studies provide insights into the use of polymer-bound techniques for generating compounds with potential applications in drug discovery and development (Hamper et al., 1998).

Photodynamic Therapy for Cancer Treatment

A notable study synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yields. These properties make such compounds ideal candidates for Type II photosensitizers in photodynamic therapy, a treatment modality for cancer (Pişkin et al., 2020).

Antibacterial Activity of Thiourea Derivatives

Lastly, the synthesis and investigation of benzoyl and halobenzoyl thiourea bearing α- and β-alanine compounds were explored for their antibacterial activity. These studies found that specific derivatives exhibited strong antibacterial activity against both gram-positive and gram-negative bacteria, highlighting their potential use in developing new antibacterial agents (Ibrahim et al., 2021).

properties

IUPAC Name

3-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]prop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O6/c21-14-4-2-13(3-5-14)19(26)23-15(20(27)22-8-7-18(24)25)9-12-1-6-16-17(10-12)29-11-28-16/h1-6,9-10H,7-8,11H2,(H,22,27)(H,23,26)(H,24,25)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYYOOHBTVRZKK-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCC(=O)O)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)NCCC(=O)O)/NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]prop-2-enoyl]amino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}-beta-alanine
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N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}-beta-alanine
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N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}-beta-alanine
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N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}-beta-alanine
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N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}-beta-alanine
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N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}-beta-alanine

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